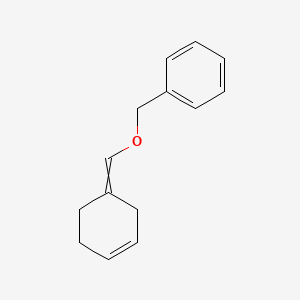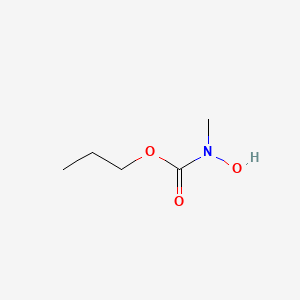
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) is a complex organic compound with a unique structure that combines a diethylamino group, a methoxyphenyl group, and a phenylacetate moiety
Métodos De Preparación
The synthesis of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves several steps. One common synthetic route includes the reaction of diethylamine with 2-chloropropane to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the desired ester. The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Análisis De Reacciones Químicas
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The methoxyphenyl and phenylacetate moieties contribute to the compound’s overall structure and influence its binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-(Diethylamino)propan-2-yl (4-methoxyphenoxy)acetate: This compound has a similar structure but with a methoxyphenoxy group instead of a methoxyphenyl group, leading to different chemical and biological properties.
1-(Diethylamino)propan-2-yl (4-methoxyphenyl)acetate:
The uniqueness of 1-(Diethylamino)propan-2-yl (4-methoxyphenyl)(phenyl)acetate–hydrogen chloride (1/1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Propiedades
Número CAS |
5497-39-2 |
|---|---|
Fórmula molecular |
C22H30ClNO3 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 2-(4-methoxyphenyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)16-17(3)26-22(24)21(18-10-8-7-9-11-18)19-12-14-20(25-4)15-13-19;/h7-15,17,21H,5-6,16H2,1-4H3;1H |
Clave InChI |
BZAMBFZFZNCHQE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


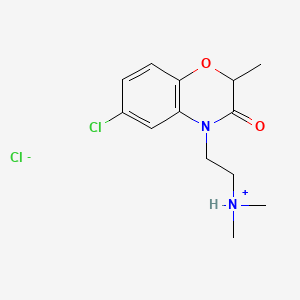

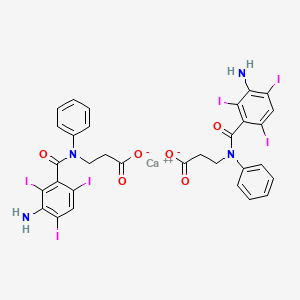

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

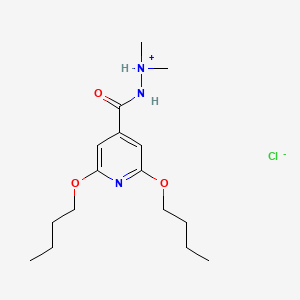
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
